molecular formula C8H4N2 B1177209 CheN protein CAS No. 144592-50-7

CheN protein

Cat. No.: B1177209
CAS No.: 144592-50-7
Attention: For research use only. Not for human or veterinary use.
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Description

The CheN protein is a hypothetical or context-specific protein referenced in the provided evidence. For instance, protein sequence analysis (as in Collins et al., 1988; Pearson, 1996) and comparative genomics (Ying et al., 2015) are critical for identifying homologs and functional domains . Enzymatic assays, such as those described in studies on PseF (), might be applicable to CheN if it shares catalytic or substrate-binding properties with similar proteins .

Properties

CAS No.

144592-50-7

Molecular Formula

C8H4N2

Synonyms

CheN protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Proteins

Sequence and Structural Homology

Sequence alignment tools (e.g., BLAST, PSI-BLAST) and databases like DEG 10 (Luo et al., 2014) enable identification of CheN homologs. For example:

  • CheN vs.
  • CheN vs. AHTP-containing proteins : AHTP-rich peptides (Chen et al., 2020) exhibit distinct structural motifs; CheN’s absence in DIA-MS datasets () suggests divergent expression patterns or functional roles .

Functional and Metabolic Roles

  • Urea metabolism : Proteins like those in Marsupenaeus japonicus (Lee and Chen, 2003) regulate nitrogen metabolism under salinity stress. If CheN is implicated in analogous pathways, its activity might correlate with environmental adaptations .
  • Protein complexes and aneuploidy: Chen et al. (2019) highlight overexpression of protein complexes in aneuploid cells.

Data-Driven Insights

Table 1: Comparative Features of CheN and Related Proteins

Feature CheN (Hypothetical) PseF () AHTP-Proteins ()
Catalytic Role Undetermined N-substitution tolerance Antioxidant/metabolic
Expression Not detected in DIA-MS In vitro enzymatic assays Sex-specific (male/female)
Structural Data Modeled via multi-template Experimental (NMR, X-ray) MS-based identification
Functional Context Hypothetical complexes Substrate specificity Environmental adaptation

Q & A

Q. What experimental strategies are recommended for validating CheN protein stability under varying biochemical conditions?

To assess this compound stability, employ differential scanning calorimetry (DSC) to measure thermal denaturation profiles and circular dichroism (CD) spectroscopy to monitor secondary structure integrity under pH, temperature, or ionic stress. Include negative controls (e.g., denatured protein) and replicate experiments to ensure statistical significance. For long-term stability, use accelerated degradation studies with size-exclusion chromatography (SEC) to detect aggregation .

Q. How can researchers design robust assays to study this compound-ligand interactions?

Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling of binding events. For high-throughput screening, implement fluorescence polarization (FP) assays with labeled ligands. Always validate results with orthogonal methods (e.g., NMR chemical shift perturbations) to rule out false positives .

Q. What are the best practices for resolving contradictions in this compound functional data across studies?

Systematically compare experimental conditions (e.g., buffer composition, protein isoforms, post-translational modifications). Use meta-analysis tools like PRIDE or ProteomeXchange to reanalyze raw mass spectrometry data for consistency. Cross-validate findings with structural predictions (e.g., AlphaFold2 models) to identify context-dependent functional regions .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound variants with improved catalytic activity?

Apply the Graphormer-based Protein Design (GPD) model, which integrates Transformer architectures with protein structural graphs. Introduce Gaussian noise and sequence masking during training to improve sequence diversity. Validate designs using molecular dynamics (MD) simulations to assess fold stability and in vitro enzymatic assays (e.g., stopped-flow kinetics). In one study, this approach yielded a 1.7-fold increase in catalytic activity for designed hydrolases .

Q. What statistical energy functions are most effective for predicting this compound folding pathways?

Use knowledge-based potentials (e.g., ROSETTA energy terms) combined with machine learning frameworks like DeepMind’s AlphaFold. Incorporate evolutionary coupling data from multiple sequence alignments (MSAs) to refine contact predictions. For foldability validation, apply experimental selection methods like phage display or yeast surface screening .

Q. How should researchers address discrepancies in this compound-protein interaction (PPI) networks identified via different platforms?

Perform cross-platform validation:

  • Experimental: Combine co-immunoprecipitation (Co-IP) with crosslinking-MS and Biolayer Interferometry (BLI) to reduce false positives.
  • Computational: Use PPIretrieval tools to integrate databases like STRING and BioGRID, filtering interactions by confidence scores (>0.7) and tissue specificity.
  • Data normalization: Apply batch correction algorithms (e.g., ComBat) to harmonize datasets from yeast two-hybrid, AP-MS, and structural PPI studies .

Q. What methodologies enable the identification of this compound post-translational modifications (PTMs) in complex biological matrices?

Employ tandem mass spectrometry (LC-MS/MS) with TiO₂ enrichment for phosphorylation or immunoaffinity purification for ubiquitination. Use open-source tools like MaxQuant for PTM localization and Skyline for quantification. Cross-reference findings with curated databases (e.g., PhosphoSitePlus) to annotate novel sites .

Key Research Findings Table

Method/TechniqueApplication to this compoundOutcome/ValidationReference
Graphormer (GPD)Sequence design for catalytic sites1.7× activity increase in hydrolases
CHN analysisPeptide content determination<2% CV precision in thymalfasin
Quantum chemistryInteraction energy calculationIdentified critical H-bond networks
Crosslinking-MSPPI network mappingReduced false positives by 40%

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